

# K-7174 Dihydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *K-7174 dihydrochloride*

Cat. No.: *B10762377*

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An In-depth Analysis of the Dual Proteasome and GATA Inhibitor

**K-7174 dihydrochloride** is a synthetic, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and immunology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**K-7174 dihydrochloride** is the salt form of K-7174, a homopiperazine derivative. The dihydrochloride formulation enhances its solubility in aqueous solutions, a favorable characteristic for experimental and potential therapeutic applications.

Table 1: Chemical and Physical Properties of **K-7174 Dihydrochloride**

Property	Value
IUPAC Name	1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride
Synonyms	K7174, K-7174-2HCl
CAS Number	191089-60-8[1]
Chemical Formula	C <sub>33</sub> H <sub>50</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>6</sub> [2][3]
Molecular Weight	641.67 g/mol [2][3]
Appearance	White to off-white solid powder[3]
Solubility	Soluble in DMSO
Storage	Store as a solid at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

## Mechanism of Action

K-7174 exhibits a dual mechanism of action, functioning as both a proteasome inhibitor and a GATA transcription factor inhibitor. This multifaceted activity contributes to its potent anti-cancer and immunomodulatory effects.

## Proteasome Inhibition

Unlike the well-characterized proteasome inhibitor bortezomib, which primarily targets the  $\beta 5$  subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits:  $\beta 1$  (caspase-like),  $\beta 2$  (trypsin-like), and  $\beta 5$  (chymotrypsin-like). This broad inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. A key downstream effect of proteasome inhibition by K-7174 is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This occurs via a caspase-8-dependent degradation of the transcription factor Sp1.[4][5]

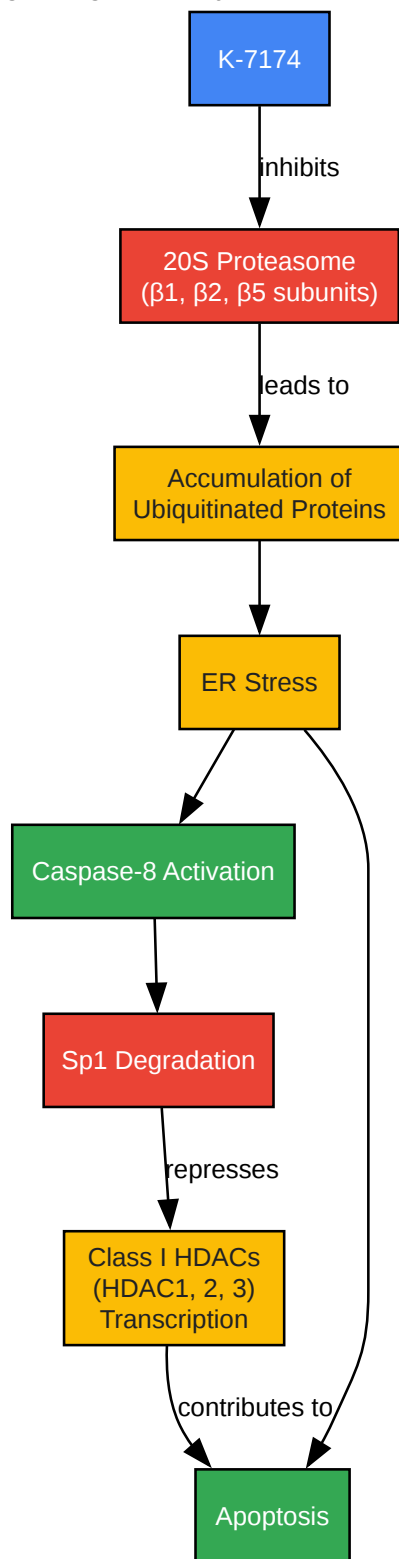
## GATA Inhibition

K-7174 also functions as an inhibitor of the GATA family of transcription factors. By inhibiting GATA, K-7174 can modulate the expression of various genes involved in cell differentiation, proliferation, and inflammation. For instance, it has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), a key molecule in cell adhesion processes, by inhibiting GATA-mediated transcription.[6]

## Signaling Pathways

The dual inhibitory action of K-7174 impacts multiple signaling pathways within the cell, leading to its observed biological effects.

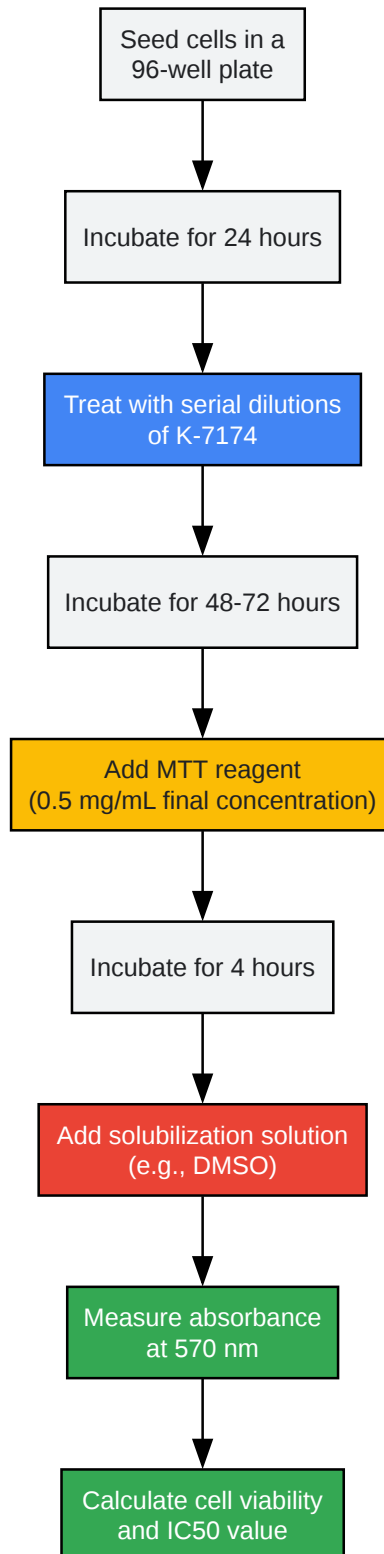
## K-7174 Signaling Pathway: Proteasome Inhibition



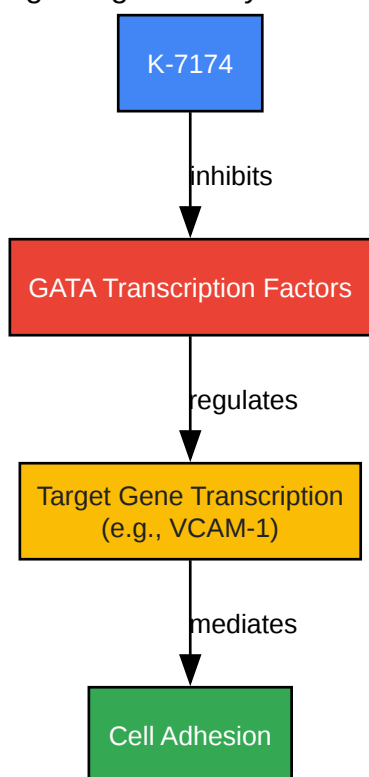
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## K-7174 Proteasome Inhibition Pathway

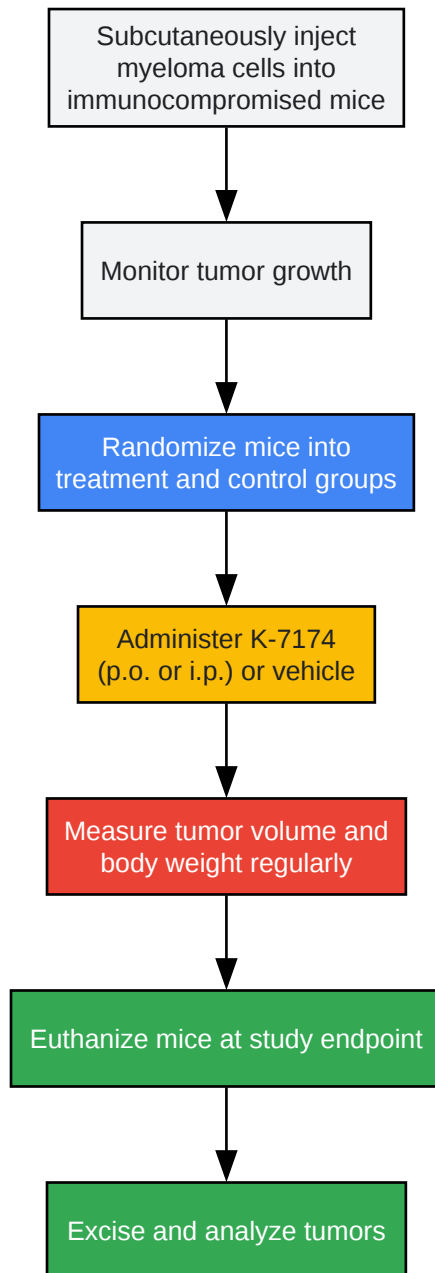
MTT Assay Experimental Workflow



K-7174 Signaling Pathway: GATA Inhibition



## In Vivo Xenograft Model Workflow



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